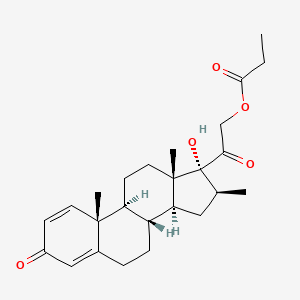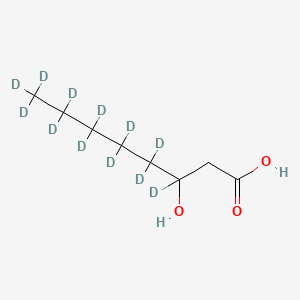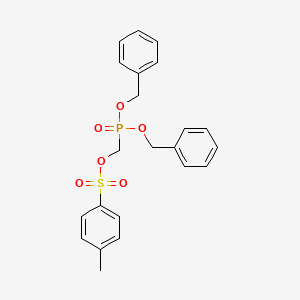
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a tert-butyl ether protecting group on the hydroxyl group of the tyrosine side chain. The incorporation of the isotope nitrogen-15 (15N) makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected using tert-butyl ether. This is usually achieved by reacting L-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Fmoc Group: The amino group of the protected tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.
Isotopic Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers may be employed to streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tyrosine side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The tert-butyl ether group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Trifluoroacetic acid (TFA) is often employed to remove the tert-butyl ether group.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Deprotected tyrosine derivatives.
Substitution: Free hydroxyl tyrosine derivatives.
科学研究应用
Chemistry: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is widely used in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection, facilitating the stepwise assembly of peptides.
Biology: The compound is used in the study of protein structure and function. The nitrogen-15 isotope is particularly useful in NMR spectroscopy, allowing for detailed analysis of protein dynamics and interactions.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its stable isotope labeling aids in the pharmacokinetic and pharmacodynamic studies of these drugs.
Industry: The compound finds applications in the production of labeled peptides for use in various industrial processes, including the development of diagnostic assays and therapeutic agents.
作用机制
The mechanism of action of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The tert-butyl ether group protects the hydroxyl group, ensuring selective reactions at other functional sites. The nitrogen-15 isotope does not alter the chemical properties of the compound but provides a useful tool for NMR studies, allowing researchers to track the compound and its derivatives in complex biological systems.
相似化合物的比较
N-Fmoc-O-tert-butyl-L-serine: Similar in structure but with a serine backbone instead of tyrosine.
N-Fmoc-O-tert-butyl-D-tyrosine: The D-enantiomer of the compound, used in different stereochemical applications.
N-Fmoc-O-tert-butyl-L-serine (13C3, 15N): A labeled serine derivative with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is unique due to the presence of the nitrogen-15 isotope, which makes it particularly valuable for NMR studies. Its specific protecting groups (Fmoc and tert-butyl ether) provide selective protection during peptide synthesis, making it a versatile tool in both research and industrial applications.
属性
分子式 |
C28H29NO5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/i29+1 |
InChI 键 |
JAUKCFULLJFBFN-HFZKCAFASA-N |
手性 SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


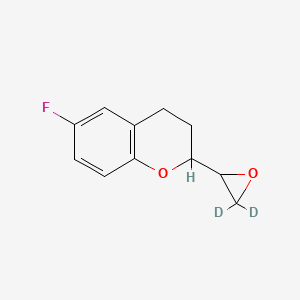
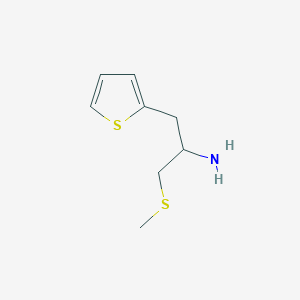

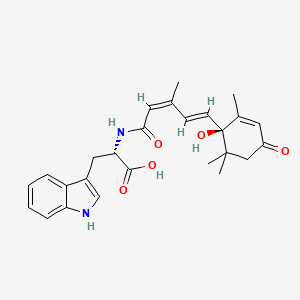
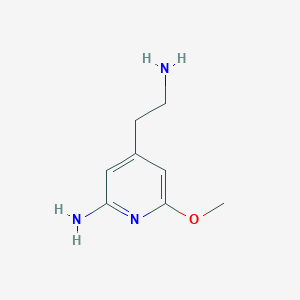
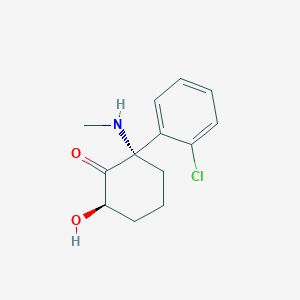
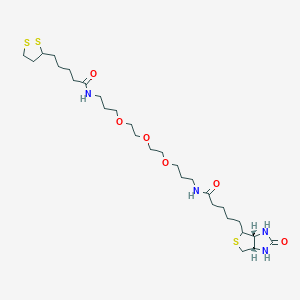

![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
